(1S,4R)-4-Propyl-4'-(4-(trifluoromethoxy)phenyl)-1,1'-bi(cyclohexane)
(1S,4R)-4-Propyl-4'-(4-(trifluoromethoxy)phenyl)-1,1'-bi(cyclohexane)
Brand Name:
Vulcanchem
CAS No.:
133937-72-1
VCID:
VC21293567
InChI:
InChI=1S/C22H31F3O/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(15-13-20)26-22(23,24)25/h12-19H,2-11H2,1H3
SMILES:
CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)OC(F)(F)F
Molecular Formula:
C22H31F3O
Molecular Weight:
368.5 g/mol
(1S,4R)-4-Propyl-4'-(4-(trifluoromethoxy)phenyl)-1,1'-bi(cyclohexane)
CAS No.: 133937-72-1
Cat. No.: VC21293567
Molecular Formula: C22H31F3O
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133937-72-1 |
|---|---|
| Molecular Formula | C22H31F3O |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | 1-[4-(4-propylcyclohexyl)cyclohexyl]-4-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C22H31F3O/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(15-13-20)26-22(23,24)25/h12-19H,2-11H2,1H3 |
| Standard InChI Key | AJQMFUYBFQQAKA-UHFFFAOYSA-N |
| SMILES | CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)OC(F)(F)F |
| Canonical SMILES | CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)OC(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator